4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with the molecular formula C20H27NO4 and a molecular weight of 345.43 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzoyl group, a tert-butyl group, and an oxa-azaspirodecane ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves multiple steps, typically starting with the preparation of the spirocyclic core. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with benzoyl chloride under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or carboxylic acids into alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Mechanism of Action
The mechanism of action of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The spirocyclic structure may also play a role in its binding affinity and specificity, making it a valuable compound for drug development .
Comparison with Similar Compounds
4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be compared with other spirocyclic compounds, such as:
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic core but differs in the functional groups attached to the ring system.
tert-Butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate: Another related compound with variations in the functional groups and their positions on the spirocyclic ring.
The uniqueness of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4
Properties
IUPAC Name |
4-benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2,3)15-9-11-20(12-10-15)21(16(13-25-20)18(23)24)17(22)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBTUTHAOOGDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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